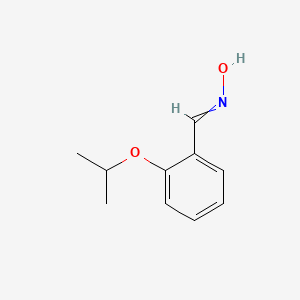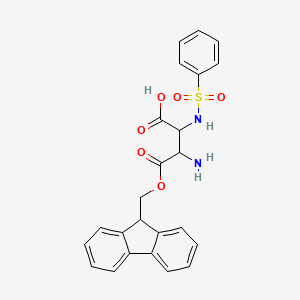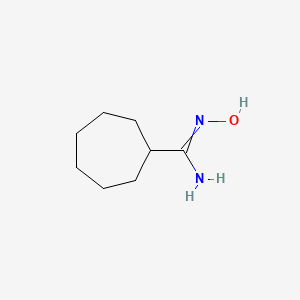![molecular formula C23H31ClFN5 B11819315 N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11819315.png)
N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride” is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperidine and fluorobenzyl groups suggests potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride” typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole core.
Attachment of the aminobutyl group: This step involves the reaction of the piperidine derivative with an aminobutyl halide under basic conditions.
Introduction of the fluorobenzyl group: The final step involves the reaction of the intermediate compound with a fluorobenzyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzimidazole core.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities if present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound may be investigated for its potential use as a drug candidate. Its pharmacokinetic and pharmacodynamic properties would be of particular interest.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride” would depend on its specific biological targets. Typically, such compounds may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The presence of the fluorobenzyl group suggests potential interactions with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often exhibit pharmacological properties.
Fluorobenzyl derivatives: The presence of a fluorobenzyl group can enhance the compound’s lipophilicity and metabolic stability.
Uniqueness
The uniqueness of “N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride” lies in its specific combination of functional groups, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C23H31ClFN5 |
|---|---|
Peso molecular |
432.0 g/mol |
Nombre IUPAC |
N-[1-(4-aminobutyl)piperidin-4-yl]-1-[(4-fluorophenyl)methyl]benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C23H30FN5.ClH/c24-19-9-7-18(8-10-19)17-29-22-6-2-1-5-21(22)27-23(29)26-20-11-15-28(16-12-20)14-4-3-13-25;/h1-2,5-10,20H,3-4,11-17,25H2,(H,26,27);1H |
Clave InChI |
UKENSEMUYGGYOB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B11819233.png)
![2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride](/img/structure/B11819235.png)







![N-[[2-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11819291.png)
![Ethyl 2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B11819298.png)

![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B11819311.png)

